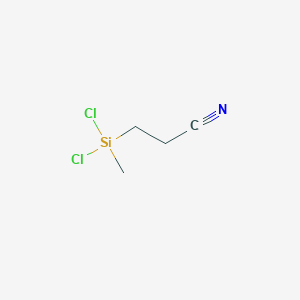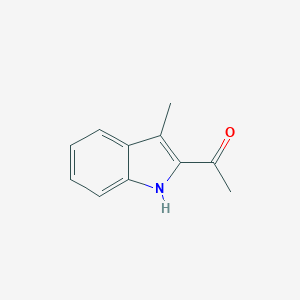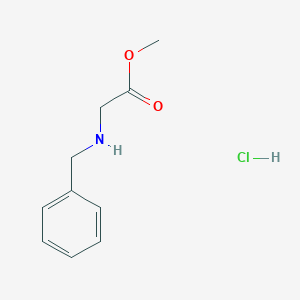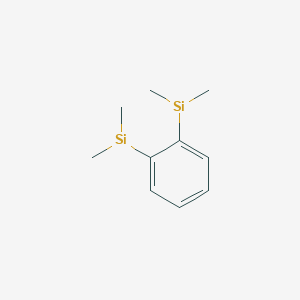
4,5-Dimethylnonane
Descripción general
Descripción
4,5-Dimethylnonane is a chemical compound with the molecular formula C11H24 . It is also known by other names such as 5,6-Dimethyl-nonane .
Synthesis Analysis
4,5-Dimethylnonane can be synthesized via a multi-step reaction pathway. The process begins with the Grignard addition of 2-bromopentane to hexan-2-one to produce the tertiary alcohol 4,5-dimethylnonan-4-ol. This alcohol then undergoes a dehydration reaction under phosphorus oxychloride in pyridine to yield isomers of the alkene 4,5-dimethylnon-4-ene. The alkene is then hydrogenated over a 10% Pd/C catalyst to produce the target product, 4,5-dimethylnonane .Molecular Structure Analysis
The molecular structure of 4,5-Dimethylnonane consists of 11 carbon atoms and 24 hydrogen atoms . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
During the Grignard addition, several side products can form, including an enolate species, a reduction product, a Wurtz-Grignard coupled species, and species formed by dehydration of the alcohol product .Aplicaciones Científicas De Investigación
Juvenile Hormone Activity in Mosquito Control : Arylterpenoid compounds related to 4,5-Dimethylnonane, such as AI3-36206 and AI3-36093, have been identified as juvenile hormone mimics with high activity against mosquitoes. These compounds have shown potential for controlling mosquito populations, with no observed deleterious effects on non-target organisms in field tests (Schaefer et al., 1976).
Inhibition of Excitotoxic Death in Neurons : Dimethyl sulfoxide (DMSO), another compound related to 4,5-Dimethylnonane, has been shown to inhibit glutamate responses in hippocampal neurons. DMSO suppresses electrophysiological responses and calcium influx induced by glutamate and protects against excitotoxic death of neurons. This has implications for its use as a solvent in neuroscience research and potential therapeutic applications (Lu & Mattson, 2001).
Sex Pheromone Chemistry in Insect Behavior : Studies on the cigarette beetle revealed that compounds like 4,6-Dimethylnonan-3,7-dione, closely related to 4,5-Dimethylnonane, play a role in the insect's copulatory behavior. These findings contribute to the understanding of insect behavior and pheromone biosynthesis (Chuman et al., 1985).
Antifungal Agents Development : A novel series of compounds involving a structure related to 4,5-Dimethylnonane demonstrated potential antifungal activity. These findings are significant for the development of new antifungal agents (Sangshetti et al., 2014).
Fragrance Material Review : A derivative of 4,5-Dimethylnonane, 6,8-Dimethylnonan-2-ol, has been reviewed for its use as a fragrance ingredient, contributing to our understanding of fragrance chemistry and safety (Mcginty et al., 2010).
Biosynthesis in Plants : In higher plants, homoterpenes like 4,8-Dimethylnona-1,3,7-triene, derived from 4,5-Dimethylnonane, originate from oxidative degradation of other compounds. This study contributes to our understanding of plant biosynthesis and the role of such compounds in nature (Boland et al., 1998).
Mecanismo De Acción
The mechanism of action involves a multi-step synthesis process. The Grignard addition of 2-bromopentane to hexan-2-one produces the tertiary alcohol 4,5-dimethylnonan-4-ol. This alcohol then undergoes a dehydration reaction under phosphorus oxychloride in pyridine to yield isomers of the alkene 4,5-dimethylnon-4-ene. The alkene is then hydrogenated over a 10% Pd/C catalyst to produce the target product, 4,5-dimethylnonane .
Propiedades
IUPAC Name |
4,5-dimethylnonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24/c1-5-7-9-11(4)10(3)8-6-2/h10-11H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNGDDOTBYZAGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C(C)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00938273 | |
| Record name | 4,5-Dimethylnonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00938273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethylnonane | |
CAS RN |
17302-23-7 | |
| Record name | Nonane, 4,5-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017302237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5-Dimethylnonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00938273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



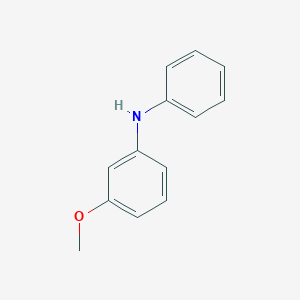
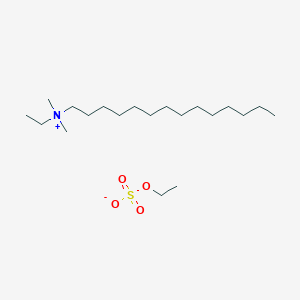
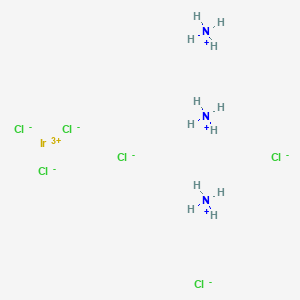



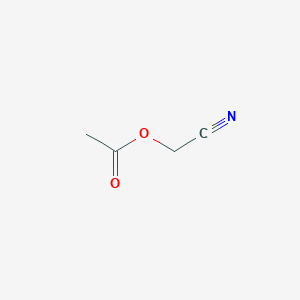
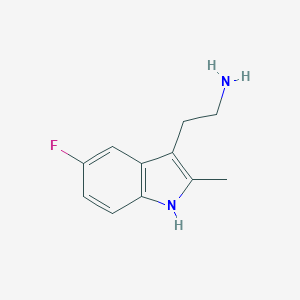
![8-Benzyl-3-(hydroxymethyl)-1-phenyl-1,3,8-triazaspiro[4,5]decan-4-one](/img/structure/B94045.png)
